

Biological activities of aminopyrazole compounds

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Compound of Interest

Compound Name: *1H-pyrazol-4-amine hydrochloride*

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An In-depth Technical Guide to the Biological Activities of Aminopyrazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties. [1] Among its derivatives, aminopyrazoles have emerged as particularly versatile frameworks for the development of novel therapeutic agents.[2][3] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] Their structural adaptability allows for fine-tuning of their biological targets, leading to the development of potent and selective inhibitors for various enzymes and receptors.[3] Notably, aminopyrazole-based drugs such as Pirtobrutinib (a Bruton's tyrosine kinase inhibitor) have gained clinical approval, underscoring the therapeutic potential of this compound class.[6][7] This technical guide provides a comprehensive overview of the diverse biological activities of aminopyrazole compounds, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and workflows.

Anticancer Activities

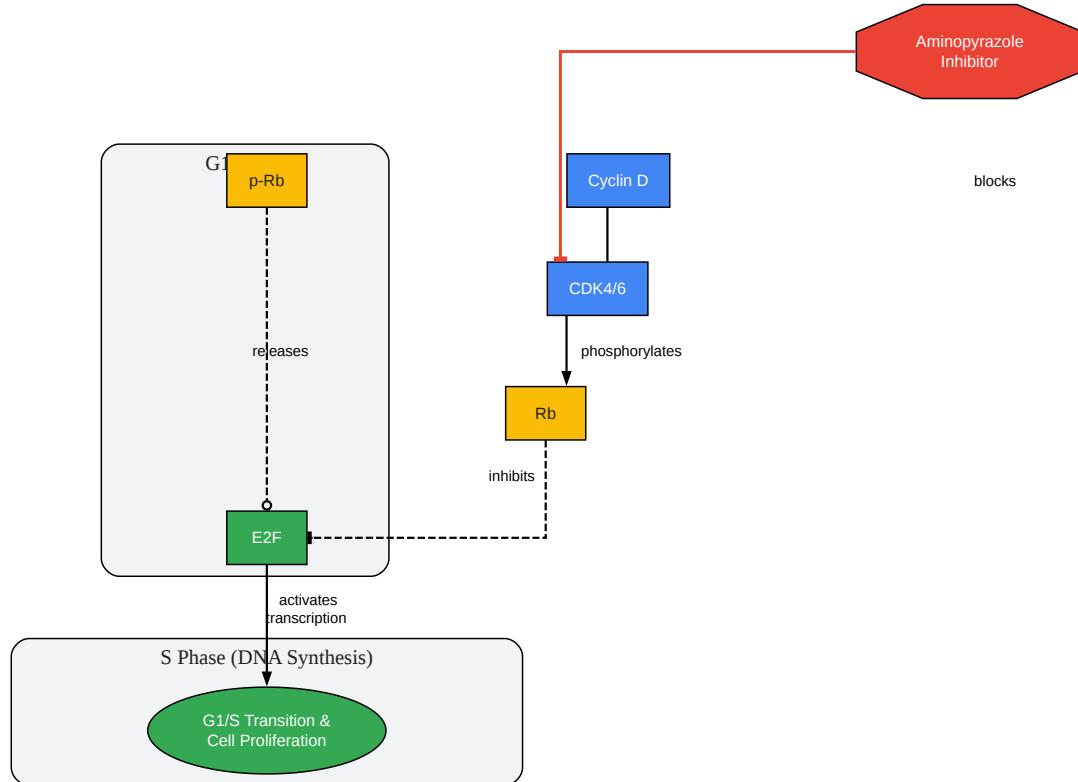
Aminopyrazole derivatives have been extensively investigated for their anticancer properties, primarily functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation

and survival.[5][6]

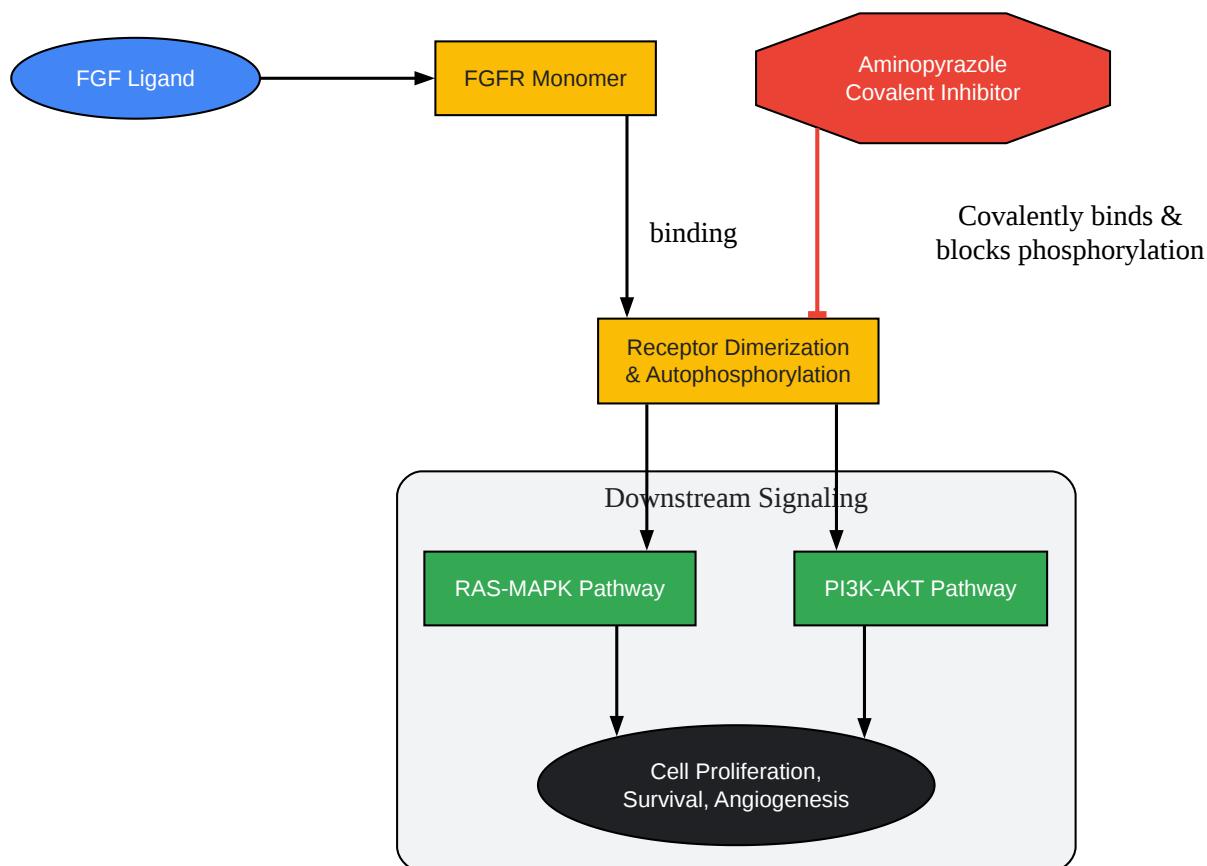
Mechanism of Action: Kinase Inhibition

Many aminopyrazole compounds target the ATP-binding pocket of various kinases. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of the kinase, a common interaction mode for kinase inhibitors.[8] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Key kinase families targeted by aminopyrazole derivatives include:

- **Cyclin-Dependent Kinases (CDKs):** CDKs are essential for regulating the cell cycle.[9] Aminopyrazole analogs have been identified as potent inhibitors of CDK2, CDK4/6, and CDK5, which are often overexpressed in cancer.[8][10] Inhibition of these CDKs blocks the phosphorylation of key substrates like the retinoblastoma (Rb) protein, preventing the cell from transitioning from the G1 to the S phase and thus halting proliferation.[10]
- **Fibroblast Growth Factor Receptors (FGFRs):** Aberrant FGFR signaling is a driver in various tumors.[11] Aminopyrazole-based inhibitors have been developed to show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a common mechanism of drug resistance.[11][12] Some of these inhibitors act covalently, targeting a cysteine residue on the P-loop of the kinase for irreversible binding.[11][13]
- **Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2):** EGFR and VEGFR-2 are critical for tumor growth, angiogenesis, and metastasis.[14] Certain fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[14]

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Caption: Simplified CDK/Rb signaling pathway and its inhibition.



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Caption: Overview of FGFR signaling and covalent inhibition.

Quantitative Data: Anticancer Activity

The anticancer potency of aminopyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC_{50}) or the inhibitory constant (K_i) against specific kinases, and by the growth inhibitory concentration (GI_{50}) in various cancer cell lines.

Compound Class/Name	Target/Cell Line	Potency Metric	Value	Reference
PNU-292137	CDK2/cyclin A	IC ₅₀	37 nM	[9]
PHA-533533	CDK2/cyclin A	K _i	31 nM	[15]
Fused Pyrazole (Cmpd 3)	EGFR	IC ₅₀	0.06 μM	[14]
Fused Pyrazole (Cmpd 9)	VEGFR-2	IC ₅₀	0.22 μM	[14]
5-Aminopyrazole (1g)	SKBR3 (Breast Cancer)	GI ₅₀	< 14.4 μM	[16]
5-Aminopyrazole (1e)	CAKI-1 (Renal Cancer)	-	Selectively blocks growth	[16]
Pyrazole-arylacetamide	MCF-7 (Breast Cancer)	IC ₅₀	0.604 μM	[17]
Pan-FGFR Inhibitor (10h)	FGFR1 / FGFR2 / FGFR3	IC ₅₀	46 / 41 / 99 nM	[13]
Pan-FGFR Inhibitor (10h)	NCI-H520 (Lung Cancer)	IC ₅₀	19 nM	[13]

Experimental Protocols

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

- Reagents and Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP (adenosine triphosphate), kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
- Procedure: a. Prepare serial dilutions of the test aminopyrazole compound in DMSO, then dilute further in the kinase assay buffer. b. In a 96- or 384-well plate, add the kinase and the test compound dilution (or DMSO for control) and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for binding. c. Initiate the kinase reaction by

adding a mixture of the substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C). e. Terminate the reaction and quantify the kinase activity. This is often done by measuring the amount of ADP produced or the amount of phosphorylated substrate remaining using a luminescence- or fluorescence-based detection reagent and a plate reader.

- Data Analysis: a. Convert the raw luminescence/fluorescence signals into percent inhibition relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[18\]](#)

- Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Procedure: a. Seed the cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the aminopyrazole compound for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). c. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol). e. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control. Plot the results and determine the GI₅₀ or IC₅₀ value.

Antimicrobial Activities

Aminopyrazole derivatives display a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[\[4\]](#) They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[\[19\]](#)[\[20\]](#)

Mechanism of Action

The antibacterial mechanisms of aminopyrazoles are varied. Some derivatives are known to function as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[19] Others are believed to disrupt the bacterial cell wall.[19] The antifungal activity has been demonstrated against pathogens like *Candida albicans* and *Trichophyton mentagrophytes*.[21]

Quantitative Data: Antimicrobial Activity

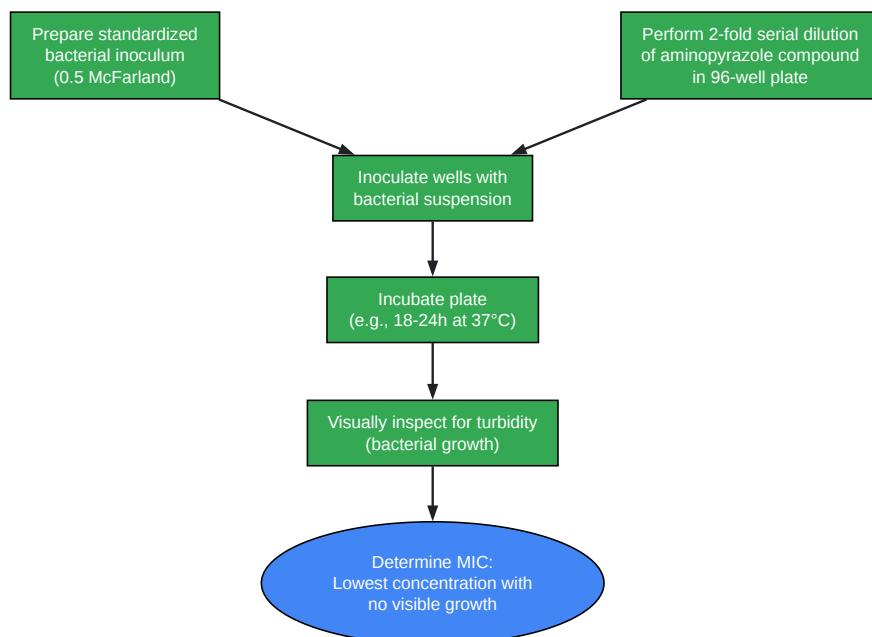
The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class/Derivative	Target Organism	MIC (µg/mL)	Reference
Imidazo[1,2-b]pyrazole (22)	<i>Escherichia coli</i>	0.03	[4]
Imidazo[1,2-b]pyrazole (22)	<i>Pseudomonas aeruginosa</i>	0.49	[4]
Aminoguanidine-derived pyrazoles	Various bacterial strains	1 - 8	[19]
Tethered thiazolo-pyrazole	MRSA	As low as 4	[19]
5-Aminopyrazole (3c, 4b)	MDR <i>Staphylococcus</i> isolates	32 - 64	[20]
5-Aminopyrazole (24a)	<i>K. pneumoniae</i>	> Ampicillin	[22]

Experimental Protocol

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

- Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to 0.5 McFarland turbidity, and the test compound.
- Procedure: a. Prepare a stock solution of the aminopyrazole compound in a suitable solvent (e.g., DMSO). b. In the wells of a microtiter plate, perform a two-fold serial dilution of the compound in the broth to achieve a range of final concentrations. c. Prepare a standardized bacterial suspension and dilute it in broth so that each well receives a final inoculum of approximately 5×10^5 CFU/mL. d. Add the bacterial inoculum to all wells containing the test compound dilutions. e. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). f. Seal the plate and incubate at 37°C for 16-20 hours.
- Data Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.



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Caption: Standard workflow for MIC determination via broth microdilution.

Anti-inflammatory and Antioxidant Activities

Anti-inflammatory Activity

Certain 5-aminopyrazole derivatives have shown potent anti-inflammatory activity, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation.[\[5\]](#)[\[7\]](#)

Compound	Target	Potency Metric	Value	Reference
5-Aminopyrazole (35a)	COX-2	IC ₅₀	0.55 mM	[5]
5-Aminopyrazole (35b)	COX-2	IC ₅₀	0.61 mM	[5]
1,5-Diaryl Pyrazole (151b)	In vivo edema inhibition	% Inhibition	71%	[17]

- Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The oxidation of a chromogenic substrate (e.g., TMPD) by the enzyme is monitored colorimetrically.
- Procedure: a. Add assay buffer, heme, and purified COX-2 enzyme to the wells of a 96-well plate. b. Add the test aminopyrazole compound at various concentrations. c. Initiate the reaction by adding arachidonic acid and the colorimetric substrate. d. Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
- Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value.

Antioxidant Activity

Aminopyrazoles also possess antioxidant properties, acting as radical scavengers to mitigate oxidative stress, which is implicated in numerous diseases.[\[4\]](#)[\[23\]](#)

Compound	Class/Derivative	Assay	Potency Metric	Value	Reference
Imidazo[1,2-b]pyrazole (22)		Antioxidant screen	% Inhibition	75.3%	[4]
Imidazo[1,2-b]pyrazole (23)		Antioxidant screen	% Inhibition	72.9%	[4]
5-Aminopyrazole (4b)		DPPH Assay	AA%	27.65%	[18]
5-Aminopyrazole (4c)		DPPH Assay	AA%	15.47%	[18]

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.
- Procedure: a. Prepare a solution of DPPH in a suitable solvent like methanol or ethanol. b. In a 96-well plate, add the DPPH solution to wells containing various concentrations of the test aminopyrazole compound. c. Incubate the plate in the dark at room temperature for approximately 30 minutes. d. Measure the absorbance at ~517 nm.
- Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).

Conclusion and Future Outlook

Aminopyrazole compounds represent a highly valuable and adaptable scaffold in modern drug discovery. Their proven efficacy across diverse therapeutic areas—from oncology to infectious diseases and inflammation—highlights their chemical versatility. The ability to function as potent inhibitors of key enzymes like kinases and COX, coupled with favorable structure-activity relationships, makes them attractive candidates for further development.[\[2\]](#)[\[7\]](#) Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these

compounds, exploring novel fused heterocyclic systems, and leveraging them to combat drug resistance, thereby continuing to expand their therapeutic impact.[4]

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